molecular formula C21H20N4O4 B11377396 N-[4-(acetylamino)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11377396
M. Wt: 392.4 g/mol
InChI Key: YUBWBGFTIPUPRL-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of both acetamidophenyl and ethoxyphenyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions One common method includes the condensation of 4-acetamidophenylhydrazine with 4-ethoxybenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic or basic conditions to yield the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETAMIDOPHENYL)-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
  • N-(4-ACETAMIDOPHENYL)-1-(4-PROPOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE

Uniqueness

N-(4-ACETAMIDOPHENYL)-1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to the presence of the ethoxyphenyl group, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H20N4O4/c1-3-29-18-10-8-17(9-11-18)25-13-12-19(27)20(24-25)21(28)23-16-6-4-15(5-7-16)22-14(2)26/h4-13H,3H2,1-2H3,(H,22,26)(H,23,28)

InChI Key

YUBWBGFTIPUPRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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